3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a fluorobenzyl group and a dioxidotetrahydrothiophenyl moiety.
Preparation Methods
The synthesis of 3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves multiple steps, including the formation of the fluorobenzyl group and the dioxidotetrahydrothiophenyl moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorobenzyl or dioxidotetrahydrothiophenyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique molecular structure, which may interact with specific biological targets. Additionally, it has environmental applications, such as in the development of new materials for pollution control and remediation.
Mechanism of Action
The mechanism of action of 3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, which are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 3-Fluorobenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate stands out due to its unique combination of a fluorobenzyl group and a dioxidotetrahydrothiophenyl moiety. Similar compounds may include other benzyl derivatives or thiophenyl compounds, but the presence of the fluorine atom and the specific arrangement of the dioxidotetrahydrothiophenyl group confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-fluorophenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S3/c13-10-3-1-2-9(6-10)7-18-12(17)14-11-4-5-19(15,16)8-11/h1-3,6,11H,4-5,7-8H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQXMYFDXIEPIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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